molecular formula C20H21N5O3 B2972040 (4-((1H-imidazol-1-yl)methyl)phenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034283-60-6

(4-((1H-imidazol-1-yl)methyl)phenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2972040
CAS No.: 2034283-60-6
M. Wt: 379.42
InChI Key: KMDQXXMWKIARBD-UHFFFAOYSA-N
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Description

The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic molecule that features multiple functional groups, including an imidazole ring, a methoxypyrazine moiety, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1H-imidazol-1-yl)methyl)phenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic synthesis. One possible synthetic route includes:

    Formation of the Imidazole Derivative: Starting with a suitable benzaldehyde derivative, the imidazole ring can be introduced via a condensation reaction with imidazole in the presence of a base such as sodium hydroxide.

    Methoxypyrazine Introduction: The methoxypyrazine moiety can be attached through a nucleophilic substitution reaction, where a halogenated pyrazine reacts with a methoxy group under basic conditions.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Final Coupling: The final step involves coupling the imidazole derivative with the methoxypyrazine-pyrrolidine intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The imidazole and pyrazine rings can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated derivatives and strong bases or acids depending on the type of substitution.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted imidazole or pyrazine derivatives depending on the substituents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s imidazole and pyrazine rings are known to interact with various biological targets, potentially leading to applications in enzyme inhibition or receptor modulation.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Imidazole derivatives are known for their antifungal, antibacterial, and anticancer properties, while pyrazine derivatives have shown promise in anti-inflammatory and neuroprotective roles.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions due to its unique structural properties.

Mechanism of Action

The mechanism of action of (4-((1H-imidazol-1-yl)methyl)phenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone likely involves interactions with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The pyrazine moiety may interact with nucleic acids or proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    (4-((1H-imidazol-1-yl)methyl)phenyl)methanone: Lacks the pyrazine and pyrrolidine rings, potentially reducing its biological activity.

    (3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone: Lacks the imidazole ring, which may affect its ability to interact with certain biological targets.

Uniqueness

The combination of imidazole, pyrazine, and pyrrolidine rings in (4-((1H-imidazol-1-yl)methyl)phenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone makes it unique, potentially offering a broader range of biological activities and chemical reactivity compared to its simpler analogs.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

[4-(imidazol-1-ylmethyl)phenyl]-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-27-18-19(23-8-7-22-18)28-17-6-10-25(13-17)20(26)16-4-2-15(3-5-16)12-24-11-9-21-14-24/h2-5,7-9,11,14,17H,6,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDQXXMWKIARBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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